![molecular formula C19H20ClN3O5S B2431552 N-[5-(acetylamino)-2-chlorophenyl]-3-(morpholin-4-ylsulfonyl)benzamide CAS No. 953852-63-6](/img/structure/B2431552.png)
N-[5-(acetylamino)-2-chlorophenyl]-3-(morpholin-4-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(acetylamino)-2-chlorophenyl]-3-(morpholin-4-ylsulfonyl)benzamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). It has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Several studies have reported on the synthesis of derivatives similar to N-[5-(acetylamino)-2-chlorophenyl]-3-(morpholin-4-ylsulfonyl)benzamide, exploring their potential biological activities. For instance, researchers synthesized a series of compounds evaluating their anti-acetylcholinesterase (anti-AChE) activity, highlighting the importance of substituent groups on the benzamide moiety for enhancing activity (Sugimoto et al., 1990). Similarly, compounds incorporating morpholine and exhibiting antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profiles have been investigated for their therapeutic potential in diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).
Antimicrobial and Antifungal Applications
Compounds structurally related to N-[5-(acetylamino)-2-chlorophenyl]-3-(morpholin-4-ylsulfonyl)benzamide have been synthesized and characterized for their antifungal activity. For example, derivatives of N-Benzoyl-N'-dialkylthiourea and their Co(III) complexes were synthesized and showed promising antifungal activity against several plant pathogens, indicating potential applications in agricultural science (Weiqun et al., 2005).
Anticonvulsant Activity
Research into novel enaminones synthesized from cyclic beta-dicarbonyl precursors, including morpholine, has demonstrated significant anticonvulsant activity with minimal neurotoxicity. This suggests the potential use of such compounds in the development of new treatments for epilepsy (Edafiogho et al., 1992).
Propiedades
IUPAC Name |
N-(5-acetamido-2-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5S/c1-13(24)21-15-5-6-17(20)18(12-15)22-19(25)14-3-2-4-16(11-14)29(26,27)23-7-9-28-10-8-23/h2-6,11-12H,7-10H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZBGRSHOVOFAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(acetylamino)-2-chlorophenyl]-3-(morpholin-4-ylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2431470.png)
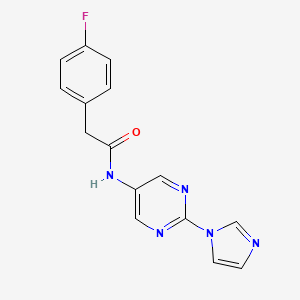
![[4-[(Z)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2431472.png)
![3-chloro-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2431473.png)
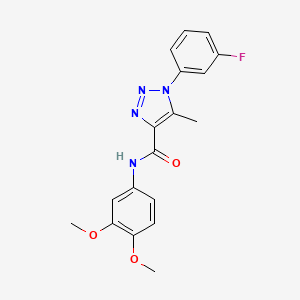
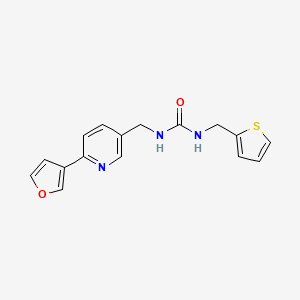
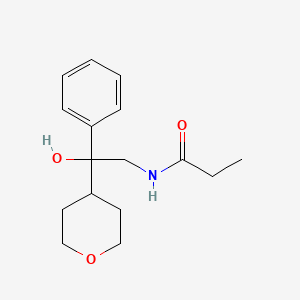

![3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane](/img/structure/B2431485.png)
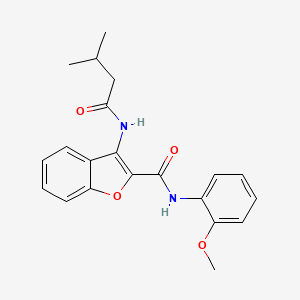
![4-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B2431487.png)
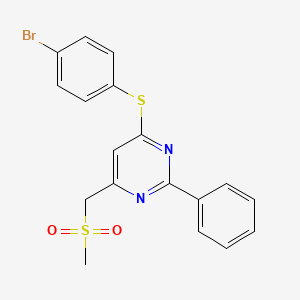

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2431491.png)